Ethyl 4-iodo-3-methylbenzoate
Overview
Description
Ethyl 4-iodo-3-methylbenzoate is a chemical compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 . It is an ester, which is a class of compounds derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group (C2H5) attached to the oxygen of a carboxylic acid group (-COOH), which is part of a benzene ring that also has an iodine atom and a methyl group attached .Physical and Chemical Properties Analysis
This compound is predicted to have a density of 1.592±0.06 g/cm3 . Other physical and chemical properties such as boiling point, melting point, solubility, and specific optical rotation are not provided in the search results.Scientific Research Applications
Organic Synthesis
Ethyl 4-iodo-3-methylbenzoate is used in organic synthesis processes. It serves as a reactant in the ortho-alkylation of anilines, producing various chemical intermediates and products. For example, in a study by Gassman and Gruetzmacher (2003), it was involved in the production of ethyl 4-amino-3-methylbenzoate, indicating its role in the synthesis of complex organic compounds (Gassman & Gruetzmacher, 2003).
Pharmaceutical Intermediates
This compound is also used in the synthesis of pharmaceutical intermediates. For instance, El-Hegazy, El-Bardan, and Hamed (1994) demonstrated its application in the synthesis of derivatives that have potential pharmaceutical relevance, such as nitrobenzoates (El-Hegazy, El-Bardan, & Hamed, 1994).
Chemical Modification and Derivatives
The compound is also pivotal in the creation of various chemical derivatives. Chapman, Clarke, Gore, and Sharma (1971) used ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a derivative of this compound, for generating various substituted compounds with potential pharmacological applications (Chapman et al., 1971).
Synthesis of Biological Active Compounds
Jun-fu, De-jiang, and He-qing (2006) explored the synthesis of 1,3,4-oxadiazoline derivatives using ethyl 4-methylbenzoate, a related compound, highlighting the role of these structures in creating biologically active substances (Hu Jun-fu, Li De-jiang, & Fu He-qing, 2006).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-iodo-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCCTDZBWSWSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741828 | |
Record name | Ethyl 4-iodo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103204-07-5 | |
Record name | Ethyl 4-iodo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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